molecular formula C29H32N4O8 B10830252 TG-02 citrate CAS No. 1204918-73-9

TG-02 citrate

Cat. No.: B10830252
CAS No.: 1204918-73-9
M. Wt: 564.6 g/mol
InChI Key: NWYDRHSNEATNRI-SQQVDAMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zotiraciclib involves the formation of a macrocyclic structure. The key steps include the cyclization of a linear precursor and subsequent functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of zotiraciclib citrate involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Zotiraciclib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Zotiraciclib citrate has a wide range of scientific research applications:

Properties

CAS No.

1204918-73-9

Molecular Formula

C29H32N4O8

Molecular Weight

564.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

InChI

InChI=1S/C23H24N4O.C6H8O7/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b3-2+;

InChI Key

NWYDRHSNEATNRI-SQQVDAMQSA-N

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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